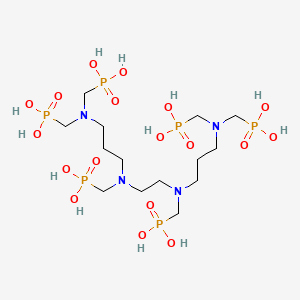
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid is a complex organic compound with the molecular formula C14H40N4O18P6 . This compound is known for its unique structure, which includes multiple phosphonic acid groups, making it highly relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in different fields .
Scientific Research Applications
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Plays a role in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple molecular targets, making it effective in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Uniqueness
What sets (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid apart from similar compounds is its multiple phosphonic acid groups, which enhance its binding affinity to metal ions. This unique feature makes it particularly useful in applications requiring strong chelation properties .
Biological Activity
Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid, commonly referred to as a bisphosphonate compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₄₀N₄O₁₈P₆
- Molecular Weight : 738.33 g/mol
- Density : 1.829 g/cm³
- Boiling Point : 1121°C at 760 mmHg
This complex structure includes multiple phosphonic acid groups that contribute to its biological activity.
Bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone and inhibiting the mevalonate pathway, which is crucial for the formation and function of osteoclasts. The specific mechanism for this compound may involve:
- Inhibition of farnesyl pyrophosphate synthase.
- Disruption of cholesterol synthesis pathways.
- Induction of apoptosis in osteoclasts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of bisphosphonates. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HUH7 | 10 | Cytotoxic |
| U251 | 15 | Cytotoxic |
| D283 | 20 | Cytotoxic |
Osteoporosis Treatment
Bisphosphonates are primarily used in the treatment of osteoporosis. They help in increasing bone density and reducing fracture risk by inhibiting osteoclast activity. Clinical studies have demonstrated that patients treated with bisphosphonates show significant improvements in bone mineral density (BMD).
Case Studies
- Case Study: Osteoporosis Management
- Case Study: Cancer Treatment
Properties
CAS No. |
75125-54-1 |
|---|---|
Molecular Formula |
C14H40N4O18P6 |
Molecular Weight |
738.33 g/mol |
IUPAC Name |
[3-[bis(phosphonomethyl)amino]propyl-[2-[3-[bis(phosphonomethyl)amino]propyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C14H40N4O18P6/c19-37(20,21)9-15(3-1-5-17(11-39(25,26)27)12-40(28,29)30)7-8-16(10-38(22,23)24)4-2-6-18(13-41(31,32)33)14-42(34,35)36/h1-14H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
InChI Key |
JFRZETRSNDLRII-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN(CCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















